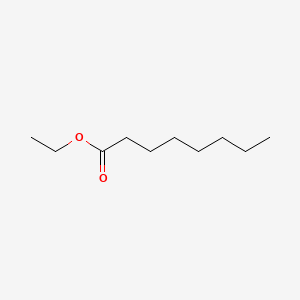

![molecular formula C12H17NO2 B029421 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid CAS No. 228411-16-3](/img/structure/B29421.png)

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-5-7-10(8-6-9)13(3)4/h5-8H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVDJWZAIIWTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609412 | |

| Record name | 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228411-16-3 | |

| Record name | 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 2-Arylpropanoic Acid Derivatives: Focus on 2-Methyl-2-phenylpropanoic Acid

2-Methyl-2-phenylpropanoic acid, also known under synonyms such as 2-Phenylisobutyric acid and α,α-Dimethylphenylacetic acid, is a versatile carboxylic acid that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring a quaternary α-carbon, provides steric hindrance that influences its reactivity and makes it a valuable building block for complex molecular architectures.

The key identifiers and physicochemical properties of 2-Methyl-2-phenylpropanoic acid are summarized below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-methyl-2-phenylpropanoic acid | [2] |

| CAS Number | 826-55-1 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4][5] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [1][6] |

| Melting Point | 77-82 °C | [3][6][7] |

| Boiling Point | 270.5 ± 9.0 °C at 760 mmHg | [3] |

| Solubility | Insoluble/sparingly soluble in water; Soluble in organic solvents (methanol, ethanol, ether, chloroform) | [1][7] |

| pKa | 4.39 ± 0.10 (Predicted) | [7] |

Section 2: Synthesis Pathway and Mechanistic Rationale

The synthesis of 2-arylpropionic acids is a foundational process in pharmaceutical chemistry.[8] A robust and high-yield method for preparing 2-Methyl-2-phenylpropanoic acid involves the exhaustive methylation of a phenylacetic acid precursor, such as benzyl cyanide (phenylacetonitrile), followed by vigorous hydrolysis.

Synthetic Workflow Overview

The selected pathway leverages the high selectivity of dimethyl carbonate (DMC) as a methylating agent, which minimizes the formation of monomethylated by-products when driven to completion.[8] The subsequent hydrolysis of the nitrile provides the desired carboxylic acid in high purity.

Mechanistic Considerations and Protocol

Expertise & Rationale: The choice of dimethyl carbonate over traditional alkyl halides like methyl iodide is critical for achieving high selectivity in industrial-scale synthesis. DMC is less toxic and, in the presence of a base like potassium carbonate at high temperatures, effectively methylates the acidic α-carbon of the nitrile.[8] The reaction proceeds via the formation of a carbanion intermediate. Driving the reaction with excess DMC and sufficient reaction time ensures the formation of the desired α,α-dimethylated product, avoiding the difficult separation of mono- and di-methylated species. The subsequent hydrolysis of the sterically hindered tertiary nitrile requires harsh conditions (strong acid or base and high temperature) to proceed to completion.[8]

Detailed Experimental Protocol (Adapted from Organic Syntheses[8]):

-

Methylation:

-

Charge a high-pressure autoclave with benzyl cyanide, a 16-fold molar excess of dimethyl carbonate (acting as both reagent and solvent), and a 2-fold molar excess of anhydrous potassium carbonate.

-

Seal the autoclave, purge with nitrogen, and heat to 180-200 °C with vigorous stirring. Autogenic pressure will develop.

-

Maintain the temperature for at least 6-8 hours. Monitor the reaction's completion via GC analysis of aliquots to confirm the disappearance of the starting material and the mono-methyl intermediate.

-

Cool the reactor to room temperature and vent carefully.

-

-

Hydrolysis:

-

Transfer the crude nitrile mixture to a round-bottom flask equipped with a reflux condenser.

-

Add a 25% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (oil bath temperature ~130°C) and maintain for a minimum of 5 hours, or until TLC/GC analysis indicates complete conversion of the nitrile to the carboxylate salt.[8]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the biphasic solution to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to yield pure 2-Methyl-2-phenylpropanoic acid as a white crystalline solid.[8]

-

Section 3: Analytical Characterization and Quality Control

Ensuring the identity and purity of key intermediates is a non-negotiable aspect of drug development. A multi-faceted analytical approach is required to validate the structure and quantify impurities.

Analytical Workflow

A standard quality control workflow ensures that each batch of the compound meets the required specifications before proceeding to the next synthetic step.

Spectroscopic and Chromatographic Profile

-

Infrared (IR) Spectroscopy: The FTIR spectrum provides a definitive fingerprint of the molecule. Key absorbances include a very broad peak from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, and a sharp, strong absorbance around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is simple and diagnostic. It will show multiplets in the aromatic region (~7.2-7.4 ppm) corresponding to the 5 protons of the phenyl ring. Crucially, it will display a sharp singlet at ~1.5 ppm that integrates to 6 protons, representing the two chemically equivalent α-methyl groups. A broad singlet, which is D₂O exchangeable, will be present far downfield (>10 ppm) for the carboxylic acid proton.

-

¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon (~180 ppm), the quaternary α-carbon, the aromatic carbons, and a single signal for the two equivalent methyl carbons (~25 ppm).[2]

-

-

Mass Spectrometry (MS): Electron ionization (EI-MS) will show the molecular ion peak [M]⁺ at m/z = 164. The fragmentation pattern will include characteristic losses, such as the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 119.[2]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for purity determination.

Self-Validating Protocol: Purity Determination by RP-HPLC

Trustworthiness: This protocol is designed to be self-validating. The inclusion of a standard and the assessment of peak symmetry and resolution provide an internal check on the method's performance for each run.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm.

-

Column Temperature: 30 °C.

-

-

Sample and Standard Preparation:

-

Standard Stock: Accurately weigh ~10 mg of a certified reference standard of 2-Methyl-2-phenylpropanoic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.

-

-

Chromatographic Run:

-

Equilibrate the column with a 50:50 A:B mobile phase mixture for at least 15 minutes.

-

Inject 10 µL of the diluent as a blank.

-

Inject 10 µL of the Standard Stock solution.

-

Inject 10 µL of the Sample Solution.

-

Use a gradient elution if necessary to resolve any early or late-eluting impurities, for example: 0-15 min, 50% to 95% B; 15-20 min, hold at 95% B; 20-22 min, return to 50% B; 22-30 min, re-equilibrate.

-

-

Data Analysis and Acceptance Criteria:

-

Identification: The retention time of the main peak in the Sample chromatogram must match that of the Standard chromatogram within ±2%.

-

Assay: Calculate the area of the main peak in the Sample solution against the Standard solution.

-

Purity: Calculate the area percent of the main peak relative to all other peaks in the chromatogram (excluding blank and solvent peaks). For a high-quality intermediate, purity should be >98.5%.[6]

-

System Suitability: The tailing factor for the standard peak should be between 0.9 and 1.5, and the theoretical plates should be >2000.

-

Section 4: Applications in Pharmaceutical Development

2-Methyl-2-phenylpropanoic acid is not an active pharmaceutical ingredient (API) itself but is a registered starting material and key intermediate in the synthesis of several modern APIs. Its structure is a privileged scaffold in medicinal chemistry.

-

Intermediate for Antihistamines: The compound is a critical building block for second-generation H1 antihistamines that are known for their non-sedating profiles. Notable examples include:

-

Versatile Synthetic Building Block: Beyond antihistamines, its functional handles—the carboxylic acid and the phenyl ring—allow for a wide range of chemical modifications. The carboxylic acid can be converted to esters, amides, or alcohols, while the phenyl ring can undergo electrophilic substitution reactions, making it a valuable starting point for creating libraries of new chemical entities for drug discovery.[11]

Section 5: Safety, Handling, and Storage

As a laboratory chemical, 2-Methyl-2-phenylpropanoic acid must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[12][13]

| Hazard Category | GHS Classification and Statements |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat is required.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100).[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Chemsrc. 2-Methyl-2-phenylpropanoic acid(CAS#:826-55-1). (2025-08-21). [Link]

-

Tejano, C. The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. [Link]

-

Capot Chemical. MSDS of 2-Methyl-2-phenylpropanoic Acid. (2010-09-26). [Link]

-

Chemcasts. 2-Methyl-2-phenylpropanoic acid (CAS 826-55-1) – Thermophysical Properties. [Link]

-

TradeIndia. Buy 2-Methyl 2-Phenyl Propionic Acid at Best Price. [Link]

-

PrepChem.com. Synthesis of A. Methyl 2-phenylpropionate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13222, 2-Phenylisobutyric acid. [Link]

- Google Patents.

- Google Patents.

-

Tundo, P. et al. Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, Coll. Vol. 10, p.9 (2004); Vol. 76, p.166 (1999). [Link]

-

Yilmaz, I. et al. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Molecules, 24(1), 149 (2019). [Link]

-

Reign Pharma Pvt. Ltd. 2-methyl-2-phenyl propionic acid. [Link]

-

SpectraBase. 2-Methyl-2-phenyl-propionic-acid - Spectrum. [Link]

Sources

- 1. CAS 826-55-1: 2-Methyl-2-phenylpropanoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Phenylisobutyric acid | C10H12O2 | CID 13222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1 | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 826-55-1 | 2621-1-1J | MDL MFCD00014332 | 2-Methyl-2-phenylpropionic acid | SynQuest Laboratories [synquestlabs.com]

- 6. reignpharma.com [reignpharma.com]

- 7. 2-Phenylisobutyric acid | 826-55-1 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. spectrabase.com [spectrabase.com]

- 10. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 11. 2-Methyl 2-Phenyl Propionic Acid Manufacturer,2-Methyl 2-Phenyl Propionic Acid Supplier,Hyderabad,India [triumphinterchem.in]

- 12. capotchem.com [capotchem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Introduction

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is a member of the 2-arylpropanoic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1][3] The physicochemical properties of a compound are paramount as they govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety as a therapeutic agent. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details experimental methodologies for their determination, and discusses the compound's synthesis and potential applications.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₇NO₂

-

Molecular Weight: 207.27 g/mol

-

CAS Number: 104644-53-3

-

Canonical SMILES: CN(C)C1=CC=C(C=C1)C(C)(C)C(=O)O

The structure comprises a phenyl ring substituted with a dimethylamino group at the para position and a 2-methylpropanoic acid moiety. The presence of the carboxylic acid group imparts acidic properties, while the dimethylamino group provides a basic character, making the molecule zwitterionic at certain pH values.

Physicochemical Properties

The interplay of a molecule's functional groups and overall structure dictates its physical and chemical behavior. For this compound, the key properties are summarized below. It is important to note that much of the publicly available data for this specific molecule is computationally predicted, and experimental verification is crucial for drug development applications.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | Data not available | Purity assessment and solid-state stability.[4] |

| Boiling Point | Data not available | Relevant for purification and processing at high temperatures. |

| Water Solubility | Predicted to be low | Affects dissolution rate and bioavailability.[5] |

| pKa (Acidic) | ~4-5 (estimated) | Governs ionization state, influencing solubility and membrane permeability. |

| pKa (Basic) | ~4-5 (estimated for the dimethylamino group) | Influences ionization state and interaction with biological targets. |

| LogP | ~2.5-3.5 (estimated) | Indicates lipophilicity, which affects membrane permeability and distribution. |

Solubility

The solubility of a drug candidate is a critical factor influencing its absorption from the gastrointestinal tract. Carboxylic acids with short carbon chains are generally water-soluble, but solubility decreases as the length of the hydrocarbon chain increases.[5][6] The presence of the phenyl and dimethyl groups in this compound suggests a low intrinsic aqueous solubility.

This protocol provides a fundamental method for determining the aqueous solubility of a compound.[7]

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Evaporate the solvent from the collected supernatant under controlled conditions (e.g., vacuum oven).

-

Accurately weigh the remaining solid residue.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or g/100 g of water.

-

Caption: Workflow for Gravimetric Solubility Determination.

Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound. For this compound, both the carboxylic acid and the dimethylamino group can ionize. The pKa of the carboxylic acid is crucial as it determines the ratio of the neutral (more lipophilic) to the ionized (more hydrophilic) form at a given pH. This ratio significantly impacts the compound's ability to cross biological membranes.

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.[8][9][10]

-

Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).

-

-

Titration:

-

Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound, adding the titrant in small, precise increments.

-

Record the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[10]

-

Caption: Workflow for Potentiometric pKa Determination.

Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity. A pure compound typically has a sharp melting point range of 0.5-1°C.[4] Impurities tend to lower and broaden the melting point range.[4]

The capillary method is a widely used and pharmacopeia-accepted technique for determining the melting point.[11]

-

Sample Preparation:

-

Measurement:

-

Observation:

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid particle melts (the end of the melting range).[12]

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals. The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-13 ppm).[13][14] The aromatic protons on the phenyl ring will appear in the aromatic region (around 7-8 ppm). The methyl protons of the dimethylamino group will likely be a singlet around 3 ppm, and the two methyl groups on the propanoic acid chain will also be a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm.[15] The carbons of the phenyl ring will appear in the aromatic region (110-160 ppm), and the aliphatic carbons will be in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for phenylpropanoic acids involve cleavage of the carboxylic acid group and fragmentation of the side chain.[16][17][18]

Synthesis

The synthesis of 2-arylpropanoic acids can be achieved through various methods. A common approach involves the carbonylation of a suitable precursor.[19] One potential synthetic route for this compound could involve the palladium-catalyzed carbonylation of a 1-(4-(dimethylamino)phenyl)-1-methylethyl derivative. Another general method for the synthesis of 2-arylpropanoic acids involves the methylation of arylacetonitriles followed by hydrolysis.[20]

Caption: General Synthetic Pathway for 2-Arylpropanoic Acids.

Applications in Drug Development

The 2-arylpropanoic acid scaffold is a well-established pharmacophore, primarily known for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][3] Derivatives of this class have also been investigated for other therapeutic applications, including anticancer and antibacterial activities.[2][3] The specific biological activity of this compound would need to be determined through biological screening and structure-activity relationship (SAR) studies. The dimethylamino group can significantly alter the electronic and steric properties of the molecule compared to other profens, potentially leading to a different pharmacological profile.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. Its physicochemical properties, largely predicted at present, suggest it is a lipophilic, weakly acidic and basic molecule with low aqueous solubility. This guide has outlined the key physicochemical parameters, provided standardized experimental protocols for their determination, and discussed the spectroscopic, synthetic, and potential therapeutic aspects of this compound. Experimental validation of the predicted properties is a critical next step in its development as a potential drug candidate.

References

-

Palladium-catalyzed two-step synthesis for 2-aryl propionic acid 3a. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved January 12, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]

-

2-phenylpropionic acid. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Lab - Properties of Carboxylic Acids. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved January 12, 2026, from [Link]

-

Synthesis and Reaction of 2-Mercapto-3-Arylpropanoic Acids. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

-

pKa and log p determination. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 12, 2026, from [Link]

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

- Process for the preparation of 2-aryl propionic acids. (n.d.). Google Patents.

-

Melting point determination. (n.d.). Retrieved January 12, 2026, from [Link]

-

Melting Point Determination Techniques. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 12, 2026, from [Link]

-

15.3: Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Use of coupled ion mobility spectrometry-time of flight mass spectrometry to analyze saturated and unsaturated phenylpropanoic acids and chalcones. (2014). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

-

7.4: Step-by-Step Procedures for Melting Point Determination. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent ?. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 12, 2026, from [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research and Reviews. Retrieved January 12, 2026, from [Link]

-

pubdoc_11_21927_904.docx. (n.d.). Retrieved January 12, 2026, from [Link]

-

Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. (2025). Retrieved January 12, 2026, from [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved January 12, 2026, from [Link]

-

Example 9. (n.d.). Retrieved January 12, 2026, from [Link]

-

Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

-

Interpreting ¹HNMR Spectra. (2024). YouTube. Retrieved January 12, 2026, from [Link]

-

Mass spectrum of 3-phenylpropanoic acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

CH 336: Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. Retrieved January 12, 2026, from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. Retrieved January 12, 2026, from [Link]

-

2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Phenylpropanoic acids. (n.d.). MassBank. Retrieved January 12, 2026, from [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. massbank.eu [massbank.eu]

- 19. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]

- 20. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles. The synthesis is approached as a multi-step process, beginning with readily available starting materials and employing well-established named reactions to achieve the target molecule.

Introduction and Strategic Overview

This compound is a tertiary carboxylic acid derivative with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring a dimethylamino-substituted phenyl ring and a quaternary carbon center bearing the carboxylic acid, presents a unique synthetic challenge. This guide outlines a logical and efficient two-step synthesis commencing from N,N-dimethylaniline.

The chosen synthetic strategy involves an initial Friedel-Crafts acylation to introduce the isobutyryl group onto the aromatic ring, followed by a Willgerodt-Kindler reaction to convert the resulting ketone into the desired carboxylic acid. This pathway was selected for its reliance on well-documented and scalable reactions, offering a practical approach for laboratory-scale synthesis.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, starting from the acylation of N,N-dimethylaniline and culminating in the formation of the target carboxylic acid via a thioamide intermediate.

Caption: Overall synthetic workflow for this compound.

Part 1: Friedel-Crafts Acylation of N,N-Dimethylaniline

The initial step in this synthesis is the introduction of an isobutyryl group onto the N,N-dimethylaniline ring via a Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Considerations and Rationale

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide (isobutyryl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The electron-rich N,N-dimethylaniline then acts as a nucleophile, attacking the acylium ion. The dimethylamino group is a strong activating group and a para-director, meaning the acylation is expected to occur predominantly at the para position relative to the dimethylamino group.

A critical consideration in the Friedel-Crafts acylation of anilines is the basicity of the nitrogen atom, which can complex with the Lewis acid catalyst, deactivating it.[1] To circumvent this, an excess of the Lewis acid is often employed to ensure enough catalyst is available to promote the reaction.

Detailed Experimental Protocol

Materials:

-

N,N-dimethylaniline (1.0 eq)

-

Isobutyryl chloride (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride (1.2 eq) to the stirred suspension.

-

In a separate flask, dissolve N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane.

-

Add the N,N-dimethylaniline solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one.

-

The crude product may be purified by column chromatography on silica gel if necessary.

Part 2: Willgerodt-Kindler Reaction and Hydrolysis

The second stage of the synthesis involves the conversion of the ketone functional group of 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one to the target carboxylic acid. The Willgerodt-Kindler reaction is a powerful tool for this transformation.[3][4][5]

Mechanistic Insights

The Willgerodt-Kindler reaction converts aryl alkyl ketones to the corresponding thioamides upon heating with sulfur and a secondary amine, such as morpholine.[6] The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to the formation of a thioamide. This thioamide can then be hydrolyzed under acidic or basic conditions to the final carboxylic acid.[7][8][9][10]

Detailed Experimental Protocol

Materials:

-

1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one (1.0 eq)

-

Sulfur powder (3.0 eq)

-

Morpholine (5.0 eq)

-

Pyridine (solvent)

-

Hydrochloric acid (6 M)

-

Sodium hydroxide (10 M)

-

Diethyl ether

-

Standard laboratory glassware for reflux

Procedure:

Step 2a: Willgerodt-Kindler Reaction

-

In a round-bottom flask, combine 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one (1.0 eq), sulfur powder (3.0 eq), and morpholine (5.0 eq) in pyridine.

-

Heat the mixture to reflux and maintain for 24-48 hours.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioamide intermediate.

Step 2b: Hydrolysis of the Thioamide

-

To the crude thioamide, add a solution of 10 M sodium hydroxide.

-

Heat the mixture to reflux for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify to pH 2-3 with 6 M hydrochloric acid.

-

A precipitate of the crude carboxylic acid should form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Strategy: A Brief Overview

An alternative approach to the synthesis of the target molecule involves the initial synthesis of a halogenated precursor followed by amination.

Caption: Alternative synthetic pathway via amination and subsequent N-methylation.

This route would begin with 2-(4-bromophenyl)-2-methylpropanoic acid. A Buchwald-Hartwig amination could be employed to introduce an amino group, yielding 2-(4-aminophenyl)-2-methylpropanoic acid.[11][12][13] Subsequent N,N-dimethylation of the primary amine using the Eschweiler-Clarke reaction with formaldehyde and formic acid would furnish the final product.[14][15][16][17] While viable, this route may require more specialized reagents and catalysts for the amination step.

Data Summary

The following table summarizes expected outcomes for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and purification efficiency.

| Step | Reaction | Starting Material | Product | Expected Yield Range |

| 1 | Friedel-Crafts Acylation | N,N-dimethylaniline | 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one | 60-80% |

| 2a | Willgerodt-Kindler | 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one | Thioamide Intermediate | 70-90% |

| 2b | Hydrolysis | Thioamide Intermediate | This compound | 80-95% |

Conclusion

This technical guide has detailed a practical and efficient synthetic pathway for this compound. The proposed route, centered around a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis, offers a robust method for accessing this target molecule. The provided experimental protocols are based on well-established chemical principles and offer a solid foundation for researchers to undertake the synthesis of this and related compounds. The alternative pathway presented also highlights the flexibility in synthetic design for accessing such molecules.

References

-

Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. (2025). ResearchGate. Retrieved from [Link]

-

Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. Retrieved from [Link]

-

Eschweiler–Clarke reaction. (2023). Wikipedia. Retrieved from [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. Retrieved from [Link]

-

Buchwald–Hartwig amination. (2023). Wikipedia. Retrieved from [Link]

-

Willgerodt rearrangement. (2023). Wikipedia. Retrieved from [Link]

-

Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2017). PubMed Central. Retrieved from [Link]

-

Eschweiler-Clarke reaction. (2022). YouTube. Retrieved from [Link]

-

Willgerodt-Kindler Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. Retrieved from [Link]

-

General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (2007). ResearchGate. Retrieved from [Link]

-

Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

-

Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Retrieved from [Link]

-

Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. (2017). Quora. Retrieved from [Link]

-

Willgerodt rearrangement. chemeurope.com. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. AWS. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. (2006). ResearchGate. Retrieved from [Link]

-

Friedel Crafts Acylation. Scribd. Retrieved from [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). Semantic Scholar. Retrieved from [Link]

- Method of friedel-crafts acylation of anilides. (2003). Google Patents.

-

Eschweiler-Clarke Reaction. (2022). YouTube. Retrieved from [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2024). MDPI. Retrieved from [Link]

-

INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]

-

The Eschweiler-Clark methylation of amines: An organic chemistry experiment. SciSpace. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. scribd.com [scribd.com]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. Willgerodt_rearrangement [chemeurope.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 15. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven methodologies to offer a comprehensive understanding of the compound's spectral signature. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide constructs a robust, predicted spectroscopic profile based on established principles and data from closely related structures. This approach ensures a scientifically grounded and practical resource for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a tertiary carboxylic acid featuring a p-substituted benzene ring. The key structural features that dictate its spectroscopic behavior are:

-

Aromatic Ring: A 1,4-disubstituted (para) benzene ring, which will exhibit characteristic signals in both NMR and IR spectroscopy.

-

Dimethylamino Group: An electron-donating group attached to the aromatic ring, which significantly influences the electronic environment of the ring protons and carbons.

-

Quaternary Carbon: A carbon atom bonded to the aromatic ring, two methyl groups, and the carboxyl group. This carbon will be a key feature in the ¹³C NMR spectrum.

-

Gem-Dimethyl Group: Two equivalent methyl groups attached to the quaternary carbon, which will produce a single, strong signal in the ¹H NMR spectrum.

-

Carboxylic Acid: This functional group has highly characteristic signals in both IR and NMR spectroscopy and will influence the fragmentation pattern in mass spectrometry.

The interplay of these structural elements gives rise to a unique spectroscopic fingerprint, which we will explore in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we present the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to C(CH₃)₂) | The protons on the aromatic ring ortho to the bulky alkyl group are expected to be downfield due to their proximity to the electron-withdrawing carboxylic acid group. |

| ~ 6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to N(CH₃)₂) | The protons ortho to the electron-donating dimethylamino group will be shifted upfield. |

| ~ 2.9 - 3.1 | Singlet | 6H | N(CH₃)₂ | The six protons of the two methyl groups on the nitrogen are chemically equivalent and will appear as a sharp singlet. |

| ~ 1.5 - 1.7 | Singlet | 6H | C(CH₃)₂ | The six protons of the two methyl groups on the quaternary carbon are equivalent and will appear as a strong singlet. |

| ~ 10 - 12 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet, the chemical shift of which is concentration and solvent dependent. |

Causality in ¹H NMR: The predicted chemical shifts are based on the electronic effects of the substituents on the aromatic ring. The electron-donating dimethylamino group increases the electron density on the ring, particularly at the ortho and para positions, causing an upfield shift of the corresponding protons. Conversely, the alkyl-carboxylic acid substituent is electron-withdrawing, leading to a downfield shift of the adjacent aromatic protons. The singlet nature of the methyl groups is due to the absence of adjacent protons for spin-spin coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show nine distinct signals, one for each unique carbon environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 - 180 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~ 148 - 152 | Ar-C (para to C(CH₃)₂) | The aromatic carbon directly attached to the electron-donating dimethylamino group will be shifted downfield. |

| ~ 130 - 135 | Ar-C (ipso to C(CH₃)₂) | The ipso-carbon attached to the alkyl group. |

| ~ 128 - 130 | Ar-CH (ortho to C(CH₃)₂) | Aromatic methine carbons ortho to the alkyl substituent. |

| ~ 112 - 115 | Ar-CH (ortho to N(CH₃)₂) | Aromatic methine carbons ortho to the dimethylamino group, shifted upfield due to the electron-donating effect. |

| ~ 45 - 50 | Quaternary C | The quaternary carbon atom attached to the aromatic ring and two methyl groups. |

| ~ 40 - 45 | N(CH₃)₂ | The carbons of the dimethylamino group. |

| ~ 25 - 30 | C(CH₃)₂ | The carbons of the gem-dimethyl groups. |

Causality in ¹³C NMR: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are governed by the electronic environment of each carbon atom. The electronegativity of the oxygen atoms in the carboxyl group causes a significant downfield shift for the carbonyl carbon. The electron-donating dimethylamino group shields the ortho and para carbons of the aromatic ring, resulting in an upfield shift for these carbons.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding. |

| ~ 1700-1725 | C=O stretch | Carboxylic Acid | A strong absorption band typical for the carbonyl group in a carboxylic acid. |

| ~ 1610, 1520 | C=C stretch | Aromatic Ring | Absorptions corresponding to the carbon-carbon stretching vibrations within the benzene ring. |

| ~ 1350 | C-N stretch | Dimethylamino Group | Stretching vibration of the carbon-nitrogen bond. |

| ~ 1200-1300 | C-O stretch | Carboxylic Acid | The carbon-oxygen single bond stretch of the carboxylic acid. |

| ~ 820 | C-H bend (out-of-plane) | 1,4-Disubstituted Aromatic | A characteristic bending vibration for a para-substituted benzene ring. |

Causality in IR Spectroscopy: The positions of the absorption bands in an IR spectrum are determined by the bond strengths and the masses of the atoms involved in the vibration. The strong C=O bond in the carboxylic acid results in a high-frequency stretching vibration. The O-H bond, when involved in hydrogen bonding, exhibits a very broad absorption band due to the range of bond energies present in the hydrogen-bonded network.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion | Formation |

| 207 | [M]⁺ | Molecular ion |

| 162 | [M - COOH]⁺ | Loss of the carboxylic acid group (a common fragmentation for carboxylic acids). |

| 147 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl group from the m/z 162 fragment. |

| 134 | [C₉H₁₂N]⁺ | Fragmentation yielding the dimethylaminobenzyl cation. |

Causality in Mass Spectrometry: The fragmentation patterns in EI-MS are driven by the formation of stable carbocations and radical cations. The loss of the carboxyl group is a favorable process as it leads to the formation of a stable tertiary carbocation. The dimethylaminophenyl moiety can also stabilize a positive charge, leading to characteristic fragments containing this group.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for acquiring a mass spectrum.

Conclusion

This guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. By leveraging fundamental principles of spectroscopy and comparative data from analogous structures, we have constructed a comprehensive spectral profile encompassing NMR, IR, and MS techniques. The provided experimental protocols offer a standardized approach for obtaining high-quality data for this and similar compounds. This document serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this molecule in their work.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

solubility of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid in different solvents

An In-Depth Technical Guide to the Solubility of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. The document is intended for researchers, scientists, and professionals in drug development. It delves into the theoretical principles governing the solubility of this compound, outlines a detailed, field-proven experimental protocol for its quantitative determination, and discusses the critical factors influencing its behavior in various solvent systems. By synthesizing established methodologies with causal scientific explanations, this guide serves as an authoritative resource for the physicochemical characterization of this and structurally related active pharmaceutical ingredients (APIs).

Introduction and Physicochemical Overview

This compound is an organic molecule featuring several key functional groups that dictate its physicochemical properties, including its solubility. The structure comprises a carboxylic acid group, a tertiary amine (dimethylamino), and a phenyl ring. The interplay between the acidic carboxyl group, the basic amino group, and the largely non-polar phenyl ring creates a complex solubility profile that is highly dependent on the nature of the solvent and the pH of the medium.

Understanding the solubility of this compound is crucial in various stages of drug development, from early discovery screening to formulation.[1][2] Solubility directly impacts bioavailability, dosage form design, and the selection of appropriate solvent systems for synthesis and purification.[3]

Key Structural Features Influencing Solubility:

-

Carboxylic Acid (-COOH): This acidic functional group can donate a proton to form a carboxylate anion (-COO⁻). This ionization significantly increases the polarity of the molecule and enhances its solubility in polar solvents, particularly in aqueous solutions with a pH above its pKa.[4]

-

Dimethylamino Group (-N(CH₃)₂): This tertiary amine is basic and can accept a proton to form a positively charged ammonium ion. This protonation, which occurs in acidic conditions (pH below its pKa), also increases the molecule's polarity and aqueous solubility.

-

Phenyl Ring and Methyl Groups: The phenyl ring and the two methyl groups on the propanoic acid chain constitute the non-polar portion of the molecule. These groups contribute to its solubility in non-polar organic solvents through van der Waals interactions.[5][6]

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound; its polar functional groups favor interactions with polar solvents, while its non-polar structure favors non-polar solvents.[4][5]

Theoretical Framework for Solubility

The solubility of this compound is governed by several key factors:

Polarity of the Solvent

The polarity of both the solute and the solvent is a primary determinant of solubility.[4]

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid and dimethylamino groups can form hydrogen bonds and dipole-dipole interactions with polar solvents, promoting solubility.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring and hydrocarbon backbone will interact favorably with non-polar solvents, leading to higher solubility in these media.[4]

pH of the Medium

For ionizable compounds like this one, pH is a critical factor in aqueous solubility.[1]

-

Acidic Conditions (Low pH): The dimethylamino group will be protonated, forming a more soluble cationic species.

-

Basic Conditions (High pH): The carboxylic acid group will be deprotonated, forming a more soluble anionic carboxylate.

-

Isoelectric Point: At a specific pH, the net charge of the molecule will be zero, and its aqueous solubility is typically at a minimum.

Temperature

Temperature has a significant impact on solubility. For most solid solutes dissolving in liquid solvents, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[4][7] This increased kinetic energy allows solvent molecules to more effectively break apart the solute's crystal lattice.[4]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[1][8] This method is reliable for generating accurate and reproducible data.[3][8] The following protocol is a self-validating system for the rigorous determination of solubility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, pH-buffered solutions, ethanol, methanol, acetonitrile, hexane)

-

Scintillation vials or stoppered flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

pH meter

Experimental Workflow Diagram

Sources

A Comprehensive Technical Guide to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid: Nomenclature, Synthesis, and Inferred Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, a specialized organic compound. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to offer a comprehensive overview. The guide covers nomenclature, inferred physicochemical properties, proposed synthetic pathways with detailed protocols, and predictive spectroscopic characterization. Furthermore, it delves into the potential applications of this compound in drug discovery and development, drawing parallels from structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in the potential of novel arylpropanoic acid derivatives.

Introduction and Nomenclature

This compound is a carboxylic acid derivative characterized by a phenyl ring substituted with a dimethylamino group at the para position and a 2-methylpropanoic acid moiety. The presence of the tertiary amine and the carboxylic acid functional groups, along with the α,α-disubstituted aromatic core, suggests a molecule with interesting electronic and steric properties that could be of interest in medicinal chemistry and materials science.

Systematic and Alternative Nomenclature:

While a wide range of trade names or common synonyms for this compound are not readily found in the public domain, its nomenclature can be understood through systematic naming conventions:

-

IUPAC Name: this compound

-

Alternative Names:

-

α-(4-Dimethylaminophenyl)isobutyric acid

-

2-(p-Dimethylaminophenyl)-2-methylpropanoic acid

-

For clarity and consistency, this guide will primarily use the IUPAC name.

Inferred Physicochemical Properties and Structural Features

Direct experimental data on the physicochemical properties of this compound is scarce. However, we can infer key characteristics based on its structural components: the N,N-dimethylaniline core and the 2-methylpropanoic acid substituent.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₇NO₂ | Based on structural components. |

| Molecular Weight | 207.27 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Typical for many carboxylic acids of similar molecular weight. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The carboxylic acid group imparts some polarity, but the aromatic ring and methyl groups reduce aqueous solubility. |

| Acidity (pKa) | Estimated to be around 4-5 | Similar to other 2-arylpropanoic acids. The electron-donating dimethylamino group might slightly increase the pKa compared to 2-phenylpropanoic acid. |

| Basicity | The dimethylamino group is basic. | The nitrogen lone pair can accept a proton. |

Structural Features and Their Implications:

-

p-(Dimethylamino)phenyl Group: This electron-donating group significantly influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.[1] The tertiary amine can also act as a proton acceptor and may be involved in hydrogen bonding.

-

α,α-Disubstituted Propanoic Acid: The presence of two methyl groups at the α-position creates a sterically hindered carboxylic acid. This steric hindrance can influence its reactivity and how it interacts with biological targets.

-

Chirality: The α-carbon is not a stereocenter due to the presence of two methyl groups. Therefore, the molecule is achiral.

Proposed Synthetic Pathways and Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from N,N-dimethylaniline:

-

Friedel-Crafts Acylation: Reaction of N,N-dimethylaniline with 2-bromoisobutyryl bromide to introduce the α-bromo-α-methylpropanoyl group onto the aromatic ring.

-

Hydrolysis: Conversion of the resulting α-bromo ketone to the desired carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

PART 1: Synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one (Intermediate 1)

Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. The strong electron-donating dimethylamino group activates the para position for electrophilic substitution. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction.

Materials:

-

N,N-Dimethylaniline

-

2-Bromoisobutyryl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

In a dropping funnel, dissolve N,N-dimethylaniline (1 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, add 2-bromoisobutyryl bromide (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

PART 2: Synthesis of this compound (Final Product)

Rationale: The hydrolysis of the α-bromo ketone to a carboxylic acid can be achieved under basic conditions, followed by acidification.

Materials:

-

2-Bromo-1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve the purified intermediate from Part 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 3-4 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. A precipitate should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

The product can be further purified by recrystallization if necessary.

Predictive Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

~12.0-10.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This proton is often broad.

-

~7.2-7.4 ppm (doublet, 2H): Aromatic protons ortho to the propanoic acid group.

-

~6.6-6.8 ppm (doublet, 2H): Aromatic protons ortho to the dimethylamino group.

-

~2.9-3.0 ppm (singlet, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).

-

~1.5-1.6 ppm (singlet, 6H): Methyl protons of the 2-methylpropanoic acid moiety (-C(CH₃)₂).

¹³C NMR Spectroscopy (Predicted)

-

~178-182 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~150-155 ppm: Aromatic carbon attached to the dimethylamino group.

-

~140-145 ppm: Aromatic carbon attached to the propanoic acid group.

-

~128-130 ppm: Aromatic carbons ortho to the propanoic acid group.

-

~112-115 ppm: Aromatic carbons ortho to the dimethylamino group.

-

~45-50 ppm: Carbon of the 2-methylpropanoic acid moiety attached to the phenyl ring.

-

~40-42 ppm: Methyl carbons of the dimethylamino group.

-

~25-28 ppm: Methyl carbons of the 2-methylpropanoic acid moiety.

Infrared (IR) Spectroscopy (Predicted)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicating hydrogen bonding.[6]

-

~2950-2850 cm⁻¹: C-H stretches of the methyl and aromatic groups.

-

~1700-1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.[5]

-

~1610, 1520 cm⁻¹: C=C stretches of the aromatic ring.

-

~1350 cm⁻¹: C-N stretch of the aromatic amine.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): Expected at m/z = 207.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 162.

-

Cleavage to form an acylium ion is not possible in the same way as primary carboxylic acids.

-

Fragmentation of the dimethylamino group.[7]

-

Potential Applications in Drug Discovery and Development

Derivatives of N,N-dimethylaniline and arylpropanoic acids have shown a wide range of biological activities.[8][9] While the specific activity of this compound is not documented, its structural motifs suggest several areas of potential therapeutic interest.

Rationale for Potential Biological Activity

-

N,N-Dimethylaniline Moiety: This functional group is present in various biologically active compounds, including some with anticancer and antioxidant properties.[10] The electron-rich nature of this moiety can facilitate interactions with biological targets.

-

Arylpropanoic Acid Scaffold: This is a well-known pharmacophore, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These compounds typically inhibit cyclooxygenase (COX) enzymes.

Caption: Potential biological activities based on structural motifs.

Potential as a Synthetic Intermediate

The carboxylic acid and the tertiary amine functionalities make this molecule a versatile building block for further chemical modifications. It could serve as a starting material for the synthesis of more complex molecules, including amides, esters, and other derivatives for screening in drug discovery programs.

Conclusion

This compound represents an interesting, albeit underexplored, chemical entity. This guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic data provides a benchmark for its characterization. The structural features of this molecule suggest potential for biological activity, making it a candidate for further investigation in medicinal chemistry and drug discovery. It is our hope that this technical guide will stimulate further research into this and related compounds.

References

- Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. (n.d.).

- Hirata, Y., et al. (2023). Chemical structures of N,N-dimethylaniline derivatives and their fluorescent probes. ACS Omega, 8(38), 34771–34783.

- Tundo, P., & Selva, M. (2002). 2-phenylpropionic acid. Organic Syntheses, 79, 129.

- Wallis, J. D., et al. (2021). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde. CrystEngComm, 23(22), 3959–3970.

- PubChem. (n.d.). 2-Phenylpropionic acid.

- ChemicalBook. (2023, May 30).

- ChemicalBook. (n.d.). 2-PHENYLPROPIONIC ACID(492-37-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Phenoxypropionic acid(940-31-8) 1H NMR spectrum.

- SpectraBase. (n.d.). (2S)-2-phenylpropanoic acid.

- SpectraBase. (n.d.). (2S)

- Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.

- Kholomeeva, M. N., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6649.

- Chemistry LibreTexts. (2021, December 27). 8.

- BenchChem. (n.d.).

- Wang, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Metabolites, 14(9), 569.

- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.

- Hughes, D. L. (1990). (p-Dimethylaminophenyl) Diphenylphosphine: A More Practical Phosphine in the Mitsunobu Reaction.

- Guidechem. (n.d.). N,N-Dimethylaniline 121-69-7 wiki.

- Mollà-Guerola, L., & Baeza, A. (2023). Methyl 3,3-Bis[4-(dimethylamino)

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- Khdera, H. A., et al. (2023). Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 435–444.

- YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids.

- Olatunji, O. O., et al. (2019). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2019(2), M1065.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-PHENYLPROPIONIC ACID(492-37-5) 1H NMR spectrum [chemicalbook.com]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, a substituted aromatic carboxylic acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering insights into its chemical characteristics, plausible synthetic pathways, and potential areas of application based on its structural features.

Introduction and Historical Context

This compound is a specific derivative of 2-phenylpropanoic acid, a class of compounds with significant interest in medicinal chemistry. While the historical discovery of this exact molecule is not prominently documented in seminal, publicly available literature, its entry into chemical databases, such as its PubChem compound record created on December 5, 2007, suggests its recognition and synthesis in more contemporary research endeavors[1]. The lack of a detailed historical record often indicates that a compound may be a novel research chemical, a synthetic intermediate, or a member of a chemical library synthesized for screening purposes, rather than a compound with a long history of development.

This guide will, therefore, focus on the technical aspects of the molecule, drawing upon established principles of organic synthesis and structure-activity relationships of analogous compounds to provide a robust scientific overview.

Chemical and Physical Properties

A foundational understanding of a molecule begins with its chemical and physical properties. These characteristics are critical for its handling, formulation, and mechanism of action in biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 207.27 g/mol | PubChem[1] |

| Parent Compound CID | 20696003 | PubChem[1] |

These properties provide the basic identity of the molecule. The presence of a carboxylic acid group suggests it is an acidic compound, while the dimethylamino group imparts basic properties, making it an amphoteric molecule.

Plausible Synthetic Pathways

Conceptual Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A General Method for the Synthesis of 2-Arylpropionic Acids

The following protocol is a generalized procedure adapted from known methods for the synthesis of 2-arylpropionic acids and can be considered a viable approach for the synthesis of the title compound.